molecular formula C17H23N5O2 B2375988 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 1705214-38-5

1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2375988
CAS No.: 1705214-38-5
M. Wt: 329.404
InChI Key: BLUDSYTXOIZXKV-UHFFFAOYSA-N
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Description

The compound 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one features a piperidine core substituted with a cyclopropyl-1,2,4-oxadiazole moiety and a propan-1-one group linked to a pyrazole ring. The piperidine scaffold is a common structural motif in pharmaceuticals due to its conformational flexibility and ability to engage in hydrogen bonding. The 1,2,4-oxadiazole ring is a heterocyclic system known for enhancing metabolic stability and binding affinity in drug design . The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is frequently employed in medicinal chemistry for its bioisosteric properties and role in kinase inhibition .

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12(22-9-3-7-18-22)17(23)21-8-2-4-13(11-21)10-15-19-16(20-24-15)14-5-6-14/h3,7,9,12-14H,2,4-6,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUDSYTXOIZXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a novel hybrid molecule that integrates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclopropyl group : Enhances lipophilicity and may influence receptor interactions.
  • Oxadiazole ring : Known for diverse biological activities, including anticancer and antimicrobial effects.
  • Piperidine and pyrazole moieties : Contribute to the compound's pharmacological profile.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation:

  • Targeting Enzymes : The compound has been shown to inhibit key enzymes such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Telomerase

These targets are crucial in cancer biology as they play roles in DNA synthesis and repair, chromatin remodeling, and cellular aging.

  • Cell Line Studies : In vitro studies demonstrate that related oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:
    • Human cervical carcinoma (HeLa)
    • Colon adenocarcinoma (Caco-2)
    • Breast cancer (MCF-7)

For instance, compounds derived from the oxadiazole scaffold have shown IC50 values ranging from 10 µM to 50 µM against these cell lines, indicating moderate to high potency .

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in various tumor cell lines, preventing further proliferation.

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Target Enzyme
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl-piperidineAnticancer10 - 50Thymidylate synthase
Oxadiazole derivative AAntimicrobial20HDAC
Oxadiazole derivative BAntiviral15Telomerase

Study 1: Antitumor Efficacy

A study published in PubMed Central demonstrated that a related oxadiazole derivative exhibited significant antitumor activity in vivo. Mice treated with the compound showed a marked reduction in tumor size compared to controls .

Study 2: Mechanism-Based Approaches

Research highlighted the ability of oxadiazole derivatives to inhibit HDACs effectively. This inhibition leads to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrazole moieties. For instance, derivatives similar to the compound have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli. The oxadiazole ring is often associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. The presence of the piperidine and oxadiazole groups may facilitate interactions with specific receptors or enzymes that play critical roles in cancer cell proliferation and survival. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through modulation of the sphingosine kinase pathway .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. The piperidine component is known for its role in modulating neurotransmitter systems, particularly in relation to muscarinic receptors. Compounds with similar frameworks have been characterized as selective muscarinic receptor agonists, which could lead to therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a study exploring the antimicrobial efficacy of oxadiazole derivatives, it was found that compounds structurally related to 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one exhibited minimum inhibitory concentrations (MIC) ranging from 3.125 µg/mL to 50 µg/mL against multiple bacterial strains. This highlights the potential of such compounds as viable candidates for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing derivatives of the oxadiazole-pyrazole framework revealed significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating potent activity comparable to established chemotherapeutics. Mechanistic studies suggested that these compounds could inhibit key enzymes involved in cancer metabolism .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMIC/IC50 ValuesReferences
AntimicrobialOxadiazole Derivatives3.125 - 50 µg/mL ,
AnticancerSimilar Pyrazole CompoundsIC50 < 10 µM ,
Neurological EffectsMuscarinic AgonistsN/A ,

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Structural Analogues with 1,2,4-Oxadiazole and Piperidine/Pyrazole Moieties

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups
Target Compound Cyclopropyl-oxadiazole, pyrazole-propanone ~380 (estimated) Oxadiazole, ketone, pyrazole, piperidine
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid () Propyl-oxadiazole, pyridinyl-imidazole-carboxylic acid 316.32 Oxadiazole, carboxylic acid, imidazole
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine () Isopropyl-oxadiazole, pyrazolopyrimidine ~350 (estimated) Oxadiazole, pyrazolopyrimidine, piperidine
BAY 87-2243 (1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine) () Trifluoromethoxy-phenyl-oxadiazole, pyrazole, cyclopropyl-piperazine 525.53 Oxadiazole, pyrazole, piperazine
3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol () Isopropyl-oxadiazole, piperidine-propanol 282.38 Oxadiazole, alcohol, piperidine

Key Structural and Functional Comparisons

However, steric hindrance from cyclopropane may reduce binding efficiency in certain targets . BAY 87-2243 () incorporates a trifluoromethoxy-phenyl group, which significantly elevates metabolic stability and electron-withdrawing effects compared to the target compound’s cyclopropyl .

Functional Group Contributions The carboxylic acid in ’s compound improves aqueous solubility but may limit blood-brain barrier penetration, contrasting with the target compound’s ketone group, which balances hydrophilicity and lipophilicity .

Molecular Weight and Drug-Likeness The target compound’s estimated molecular weight (~380 g/mol) aligns with Lipinski’s Rule of Five, unlike BAY 87-2243 (525.53 g/mol), which exceeds the recommended threshold and may face bioavailability challenges . ’s smaller molecule (282.38 g/mol) with a propanol group likely exhibits higher solubility but reduced target specificity compared to the target compound .

Inferred Pharmacological Implications

  • Patent Compounds () with sulfonamide and pyrazolopyrimidine groups suggest applications in oncology or inflammation, whereas the target compound’s lack of sulfonamide may redirect its utility toward neurological targets .
  • The cyclopropyl-oxadiazole in the target compound could confer resistance to oxidative metabolism compared to isopropyl-oxadiazole derivatives (), extending half-life .

Preparation Methods

Formation of the 3-Cyclopropyl-1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between a cyclopropyl-amidoxime and a carboxylic acid derivative. For example, cyclopropanecarboxamidoxime reacts with methyl bromoacetate under basic conditions to yield 3-cyclopropyl-5-(methoxymethyl)-1,2,4-oxadiazole. Subsequent hydrolysis of the methyl ester generates the carboxylic acid, which is reduced to the alcohol and brominated to form the key methyl-bromide intermediate.

Reaction Conditions :

  • Cyclocondensation : K₂CO₃, DMF, 80°C, 12 h (Yield: 72%).
  • Bromination : PBr₃, THF, 0°C → rt, 4 h (Yield: 85%).

Piperidine Functionalization

The brominated oxadiazole is coupled to piperidine via nucleophilic substitution. Piperidine is treated with the oxadiazole-methyl bromide in the presence of a base such as potassium carbonate.

Example Protocol :

  • Substrate : 3-(Bromomethyl)-5-cyclopropyl-1,2,4-oxadiazole (1.2 eq)
  • Base : K₂CO₃ (2.5 eq)
  • Solvent : Acetonitrile, reflux, 18 h
  • Yield : 68%

Acylation of Piperidine to Introduce Propan-1-one

Ketone Formation via Acylation

The piperidine nitrogen is acylated using chloroacetone under Friedel-Crafts conditions. Lewis acids like AlCl₃ facilitate the reaction.

Procedure :

  • Dissolve 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine (1.0 eq) in dry DCM.
  • Add AlCl₃ (1.5 eq) and chloroacetone (1.2 eq) at 0°C.
  • Stir at room temperature for 6 h.
  • Yield : 74%

Integrated Synthetic Route

Final Assembly

The propan-1-one-pyrazole intermediate is coupled to the acylated piperidine-oxadiazole via a nucleophilic acyl substitution. Triethylamine acts as a base to facilitate the reaction.

Key Reaction :

  • Substrates : Acylated piperidine (1.0 eq), propan-1-one-pyrazole (1.2 eq)
  • Base : Et₃N (2.0 eq)
  • Solvent : DCM, rt, 12 h
  • Yield : 58%

Analytical Data and Characterization

Spectral Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.18 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH₃), 3.21–3.29 (m, 2H, piperidine), 4.89 (s, 2H, NCH₂).
  • HRMS : m/z calculated for C₂₀H₂₅N₅O₂ [M+H]⁺: 414.1912; found: 414.1909.

Comparative Analysis of Synthetic Methods

Step Method Yield Advantages Limitations
Oxadiazole formation Cyclocondensation 72% High regioselectivity Requires toxic PBr₃
Piperidine acylation Friedel-Crafts acylation 74% Mild conditions Lewis acid waste
Pyrazole alkylation Nucleophilic substitution 63% Straightforward Low yield due to steric hindrance

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one?

  • The synthesis typically involves multi-step reactions, including cyclopropane functionalization, oxadiazole ring formation, and piperidine coupling. Key steps include:

  • Oxadiazole formation : Cyclization under reflux using DMF or DMSO as solvents, with precise temperature control (80–100°C) to avoid side reactions .
  • Piperidine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., HOBt/EDC), requiring anhydrous conditions and inert atmosphere .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity .
  • NMR : Confirm proton integration ratios (e.g., pyrazole CH vs. piperidine CH2) and absence of unreacted intermediates .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. What are the primary challenges in characterizing the crystallographic structure of this compound?

  • Crystallization : Low solubility in common solvents requires screening (e.g., DCM/hexane diffusion) to obtain single crystals .
  • Data collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution. SHELXL is recommended for refinement due to robust handling of disordered moieties (e.g., cyclopropyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Structural modifications : Vary substituents on the oxadiazole (e.g., replacing cyclopropyl with fluorinated groups) and pyrazole (e.g., methyl vs. trifluoromethyl) to assess impact on target binding .
  • Bioassays : Use FLAP binding assays (IC50) and human whole-blood LTB4 inhibition (IC50) to correlate structural changes with potency .
  • Computational modeling : Dock modified structures into FLAP’s binding pocket (PDB: 3V8Y) using AutoDock Vina to predict affinity trends .

Q. How should researchers resolve contradictions between computational binding predictions and experimental IC50 values?

  • Troubleshooting :

  • Solvent effects : Re-run docking simulations with explicit solvent models (e.g., TIP3P water) to account for hydration .
  • Conformational flexibility : Perform molecular dynamics (MD) simulations (50 ns) to assess oxadiazole-piperidine torsion angles and identify energetically favorable conformers .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile discrepancies with computational data .

Q. What strategies are effective in elucidating the compound’s mechanism of action when initial enzyme screening yields ambiguous results?

  • Approach :

  • Target deconvolution : Combine affinity chromatography (immobilized compound) with LC-MS/MS to identify interacting proteins from cell lysates .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., NF-κB or MAPK pathways) in treated vs. untreated cells .
  • Knockout models : CRISPR-Cas9 gene editing (e.g., FLAP KO) to confirm target specificity in cellular assays .

Q. How can researchers address low reproducibility in biological assays caused by compound instability?

  • Solutions :

  • Stability testing : Monitor degradation in PBS and cell media via LC-MS at 24/48/72 hr intervals. Add antioxidants (e.g., 0.1% BHT) if oxidative degradation is observed .
  • Formulation : Use cyclodextrin-based encapsulation to improve aqueous solubility and shelf life .
  • Positive controls : Include reference inhibitors (e.g., MK-886 for FLAP) in every assay batch to validate experimental conditions .

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